molecular formula C17H19N3O2S B322713 N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide

N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide

Cat. No.: B322713
M. Wt: 329.4 g/mol
InChI Key: SGLLXCIDTBFLLX-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide is a complex organic compound with a molecular formula of C20H20N2O2S3. This compound is known for its unique structure, which includes a thienylmethylene group and a hydrazino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide typically involves the reaction of 3,4-dimethylphenylhydrazine with a thienylmethylene derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide
  • N-(2,4-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide
  • N-(3,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide

Uniqueness

N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide is unique due to its specific substitution pattern and the presence of both thienylmethylene and hydrazino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N//'-[(E)-thiophen-2-ylmethylideneamino]butanediamide

InChI

InChI=1S/C17H19N3O2S/c1-12-5-6-14(10-13(12)2)19-16(21)7-8-17(22)20-18-11-15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22)/b18-11+

InChI Key

SGLLXCIDTBFLLX-WOJGMQOQSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CS2)C

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CS2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.